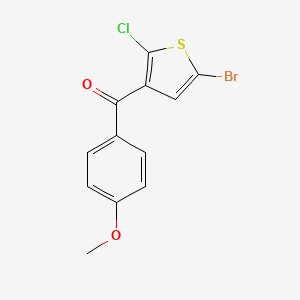











|
REACTION_CXSMILES
|
[Br:1][C:2]1[S:6][C:5]([Cl:7])=[C:4]([C:8]([OH:10])=O)[CH:3]=1.C(Cl)(=O)C(Cl)=O.[C:17]1([O:23][CH3:24])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[Al+3].[Cl-].[Cl-].[Cl-]>C(Cl)Cl.CN(C=O)C>[Br:1][C:2]1[S:6][C:5]([Cl:7])=[C:4]([C:8]([C:20]2[CH:21]=[CH:22][C:17]([O:23][CH3:24])=[CH:18][CH:19]=2)=[O:10])[CH:3]=1 |f:3.4.5.6|
|


|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(S1)Cl)C(=O)O
|
|
Name
|
|
|
Quantity
|
0.87 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
0.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)OC
|
|
Name
|
|
|
Quantity
|
1.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The mixture was evaporated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
dried under high vacuum
|
|
Type
|
DISSOLUTION
|
|
Details
|
The crude acid chloride was dissolved with CH2Cl2 (30 mL)
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0° C
|
|
Type
|
STIRRING
|
|
Details
|
stirred at 0° C. for 5 min
|
|
Duration
|
5 min
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at 0° C. for 30 min
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
warmed up to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
stirred at room temperature for 15 hours
|
|
Duration
|
15 h
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with CH2Cl2 (50 mL×2)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layer was dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica column chromatography (Biotage)
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(=C(S1)Cl)C(=O)C1=CC=C(C=C1)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.68 g | |
| YIELD: PERCENTYIELD | 98% | |
| YIELD: CALCULATEDPERCENTYIELD | 97.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |